2-[3-(3,5-Dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-N-phenyl-benzamide
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Overview
Description
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide is a complex organic compound that features a pyrazole ring, a hydroxypropoxy group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of 3,5-dimethylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions . The hydroxypropoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent-free or green chemistry approaches may also be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, while the phenylbenzamide moiety can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
N-phenylbenzamide: Shares the benzamide moiety but lacks the pyrazole and hydroxypropoxy groups.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system
Uniqueness
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C21H23N3O3/c1-15-12-16(2)24(23-15)13-18(25)14-27-20-11-7-6-10-19(20)21(26)22-17-8-4-3-5-9-17/h3-12,18,25H,13-14H2,1-2H3,(H,22,26) |
InChI Key |
ZGIPIAISSLMZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=CC=C2C(=O)NC3=CC=CC=C3)O)C |
Origin of Product |
United States |
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